molecular formula C13H19NO6 B1415736 Octanedioic acid 2,5-dioxo-yrrolidin-1-yl ester methyl ester CAS No. 1609637-03-7

Octanedioic acid 2,5-dioxo-yrrolidin-1-yl ester methyl ester

Cat. No. B1415736
M. Wt: 285.29 g/mol
InChI Key: TZCDVIBUNGOBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Octanedioic acid 2,5-dioxo-yrrolidin-1-yl ester methyl ester” is a chemical compound with the molecular formula C13H19NO6 . Its CAS number is 1609637-03-7 and its molecular weight is 285.29 g/mol.

Scientific Research Applications

Synthesis and Chemical Transformations

Octanedioic acid 2,5-dioxo-yrrolidin-1-yl ester methyl ester is involved in various chemical synthesis processes. For instance, Marshall and Garofalo (1993) demonstrated its use in the oxidative cleavage of olefins to methyl esters through ozonolysis, highlighting its role in preparing diverse esters from unsaturated ethers, esters, and amides (Marshall & Garofalo, 1993). Additionally, Hartmann et al. (1994) described its synthesis in the context of studying cyclopropene and cyclopropane fatty acids as inhibitors of mycolic acid biosynthesis (Hartmann et al., 1994).

Biochemical Applications

The compound finds applications in biochemical studies as well. For example, Koppireddi et al. (2016) explored its chemoenzymatic transformation from oleic acid, demonstrating its potential in producing hydroxynonanoic acid and nonanedioic acid (Koppireddi et al., 2016).

Polymer Science

In the field of polymer science, Warwel, Demes, and Steinke (2001) investigated its use in the lipase-catalyzed polycondensation of unsaturated and epoxidized long-chain α,ω-dicarboxylic acid methyl esters with diols. This study highlights its role in the creation of novel polyesters with specific molecular weights and melting points (Warwel, Demes, & Steinke, 2001).

Electrochemical Applications

Camurlu, Çırpan, and Toppare (2004) demonstrated its application in polymer electrochromic devices. They used it for potentiodynamically coated films, contributing to the development of devices with low switching voltages and short switching times (Camurlu, Çırpan, & Toppare, 2004).

properties

IUPAC Name

8-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-19-12(17)6-4-2-3-5-7-13(18)20-14-10(15)8-9-11(14)16/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCDVIBUNGOBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dioxopyrrolidin-1-yl) 8-methyl octanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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